An In-depth Technical Guide to the Physicochemical Properties of Nandrolone Phenylpropionate
An In-depth Technical Guide to the Physicochemical Properties of Nandrolone Phenylpropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nandrolone (B1676933) phenylpropionate is a synthetic anabolic-androgenic steroid derived from testosterone.[1][2] Renowned for its potent anabolic effects and comparatively reduced androgenic activity, it has been a subject of significant interest in both therapeutic and research settings.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of nandrolone phenylpropionate, offering detailed experimental protocols for their determination and summarizing quantitative data in a structured format. Furthermore, this document elucidates the primary signaling pathway of nandrolone phenylpropionate and outlines a general experimental workflow for its physicochemical characterization, supported by visual diagrams to facilitate understanding.
Chemical and Physical Properties
Nandrolone phenylpropionate is chemically designated as (17β)-17-(1-Oxo-3-phenylpropoxy)estr-4-en-3-one.[1] It is a white to creamy-white crystalline powder with a slight, characteristic odor. The key physicochemical properties of nandrolone phenylpropionate are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₇H₃₄O₃ | [1] |
| Molecular Weight | 406.6 g/mol | [1] |
| Melting Point | 95-118 °C | [1] |
| Solubility | - Water: Practically insoluble- Alcohol: Soluble- Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone: Soluble | [5] |
| LogP (Octanol-Water) | 2.62 | [1] |
| pKa | Data not available |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of nandrolone phenylpropionate.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. The following protocol is based on the USP General Chapter <741> for determining melting range or temperature.[6]
Apparatus:
-
Melting point apparatus with a heated block and a temperature probe
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Thermometer calibrated against USP Melting Point Reference Standards
Procedure:
-
Sample Preparation: A small amount of nandrolone phenylpropionate is finely powdered using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-4 mm.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a constant rate of 1-2 °C per minute.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded. This range is reported as the melting point.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the water solubility of a substance, as outlined in OECD Guideline 105.[7][8]
Apparatus:
-
Mechanical shaker or magnetic stirrer
-
Constant temperature bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Saturated Solution: An excess amount of nandrolone phenylpropionate is added to a known volume of water in a flask.
-
Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged to separate the undissolved solid from the aqueous phase.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted as necessary. The concentration of nandrolone phenylpropionate in the diluted solution is determined using a validated analytical method, such as HPLC-UV.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Partition Coefficient (LogP) Determination (Shake-Flask Method)
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method described in OECD Guideline 107 is the classical method for its determination.[9][10]
Apparatus:
-
Mechanical shaker
-
Centrifuge
-
Glassware (flasks, pipettes)
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of nandrolone phenylpropionate is dissolved in either water-saturated n-octanol or octanol-saturated water. This solution is then placed in a flask with a known volume of the other phase.
-
Equilibration: The flask is shaken until equilibrium is achieved (typically for several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.
-
Quantification: The concentration of nandrolone phenylpropionate in each phase is determined using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Spectroscopic Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The KBr pellet method is a common technique for solid samples.[11][12]
Apparatus:
-
FT-IR spectrometer
-
Agate mortar and pestle
-
Hydraulic press and pellet die
-
Infrared lamp
Procedure:
-
Sample Preparation: A small amount of nandrolone phenylpropionate (1-2 mg) is mixed with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is thoroughly ground to a fine powder in an agate mortar.
-
Pellet Formation: The powdered mixture is placed in a pellet die and compressed under high pressure using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the infrared spectrum is recorded.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of a molecule.[13][14]
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: A precise amount of nandrolone phenylpropionate (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.
-
Transfer to NMR Tube: The solution is then transferred to a clean, dry NMR tube to the appropriate height.
-
Analysis: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[15][16]
Apparatus:
-
Mass spectrometer (e.g., coupled with Gas Chromatography, GC-MS)
Procedure:
-
Sample Introduction: A dilute solution of nandrolone phenylpropionate is introduced into the mass spectrometer, often via a gas chromatograph for separation from any impurities.
-
Ionization: The sample is ionized, typically using electron ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the molecular ion and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.[17][18]
Signaling Pathway and Experimental Workflow
Androgen Receptor Signaling Pathway
Nandrolone phenylpropionate exerts its biological effects by acting as an agonist of the androgen receptor (AR).[1][2] The canonical signaling pathway is as follows:
-
Ligand Binding: Nandrolone phenylpropionate enters the target cell and binds to the AR located in the cytoplasm.
-
Conformational Change and Dissociation: This binding induces a conformational change in the AR, leading to the dissociation of heat shock proteins (HSPs).
-
Dimerization and Nuclear Translocation: The activated AR-ligand complex forms a dimer and translocates into the nucleus.
-
DNA Binding: In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.
-
Gene Transcription: The binding of the AR dimer to AREs recruits co-regulatory proteins and initiates the transcription of androgen-responsive genes, leading to the physiological effects of the steroid.
Experimental Workflow for Physicochemical Characterization
A general workflow for the comprehensive physicochemical characterization of a steroid like nandrolone phenylpropionate is depicted below.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of nandrolone phenylpropionate. The presented data, compiled from various scientific sources, offers a solid foundation for researchers and drug development professionals. The detailed experimental protocols, based on established guidelines, serve as a practical resource for the in-house determination and verification of these properties. The visualization of the androgen receptor signaling pathway and the general experimental workflow further aids in the conceptual understanding and practical application of this knowledge. A thorough understanding of these fundamental characteristics is paramount for the rational design of new drug delivery systems, the development of analytical methods for its detection, and the exploration of its therapeutic potential.
References
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- 14. ucl.ac.uk [ucl.ac.uk]
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